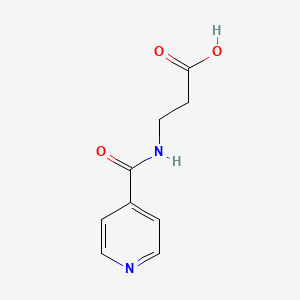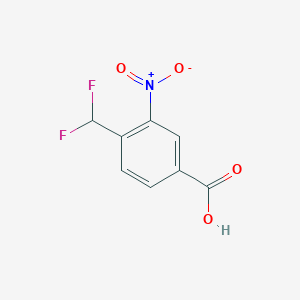
1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(2-phenoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of fluorine and phenoxy groups in the structure suggests potential biological activity and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(2-phenoxyethyl)urea typically involves the reaction of 3-fluorophenylmethanol with methoxyethylamine to form an intermediate, which is then reacted with phenoxyethyl isocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The process would also involve rigorous purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving urea derivatives.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(2-phenoxyethyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the phenoxyethyl group can influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(3-Chlorophenyl)-2-methoxyethyl)-3-(2-phenoxyethyl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(2-(3-Fluorophenyl)-2-ethoxyethyl)-3-(2-phenoxyethyl)urea: Similar structure but with an ethoxy group instead of methoxy.
1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(2-phenylpropyl)urea: Similar structure but with a phenylpropyl group instead of phenoxyethyl.
Uniqueness
The unique combination of the fluorine atom and the phenoxyethyl group in 1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(2-phenoxyethyl)urea may confer distinct chemical and biological properties, such as enhanced stability, increased binding affinity, and improved pharmacokinetic profiles compared to similar compounds.
Propriétés
IUPAC Name |
1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-23-17(14-6-5-7-15(19)12-14)13-21-18(22)20-10-11-24-16-8-3-2-4-9-16/h2-9,12,17H,10-11,13H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAOKHMVCVCVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCCOC1=CC=CC=C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Nitrophenoxy)ethoxy]ethanamine](/img/structure/B2476544.png)





![1,7-dimethyl-3-(2-morpholinoethyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2476552.png)
![1,4,5,6-Tetrahydrocyclopenta[d]imidazole](/img/structure/B2476553.png)



![7-(3-HYDROXYPHENYL)-2-(4-METHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2476562.png)
